Methyl 4-chloronicotinate
Description
Significance and Research Context of Halogenated Pyridine (B92270) Derivatives
Halogenated pyridine derivatives are a class of organic compounds that have garnered significant attention in academic and industrial research. Their importance stems from their utility as versatile building blocks in organic synthesis. eurekalert.org The presence of a halogen atom on the pyridine ring allows for a wide range of chemical transformations, particularly nucleophilic substitution reactions, making them valuable starting materials for constructing more complex heterocyclic and macrocyclic compounds. eurekalert.org
These derivatives are crucial intermediates in the development of pharmaceuticals and agrochemicals. nih.govchemrxiv.org The introduction of a halogen atom can significantly alter the biological activity of a molecule, and its position on the pyridine ring is a key factor in structure-activity relationship (SAR) studies. This allows researchers to fine-tune the properties of candidate compounds to enhance their efficacy and selectivity. Pyridine and its derivatives are the second most common nitrogen-containing heterocycles found in drugs approved by the FDA, highlighting their broad spectrum of biological activities, which include antitumor, antiviral, and anti-inflammatory effects. mdpi.com
The synthesis of highly substituted pyridine derivatives can be challenging. eurekalert.org Direct halogenation of the pyridine ring often requires harsh conditions and can lead to a mixture of products. nih.govchemrxiv.org Therefore, pre-halogenated pyridines serve as important precursors for accessing a diverse array of substituted pyridines that would be difficult to obtain otherwise. eurekalert.org
Historical Perspective of Methyl 4-Chloronicotinate in Chemical Literature
The development of synthetic routes to compounds like this compound has been driven by the need for specific building blocks in medicinal and materials science research. It is often used as an intermediate in the synthesis of more complex molecules where the chlorine atom can be displaced by various nucleophiles. cymitquimica.com Its hydrochloride salt is also noted as a critical intermediate in pharmaceutical research. chemshuttle.comlookchem.com The availability of this compound and its derivatives has been facilitated by advances in synthetic organic chemistry, including the development of more selective and efficient halogenation and cross-coupling reactions.
Scope and Objectives of the Research Outline
This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objective is to present a comprehensive summary of its key chemical properties, synthesis, and reactivity based on available academic literature.
The scope of this article is strictly limited to the following areas:
Chemical and Physical Properties: A detailed presentation of the known physical and chemical characteristics of this compound.
Synthesis and Reactions: An exploration of the synthetic methods used to prepare this compound and the types of chemical reactions it undergoes.
Research Applications: A discussion of its role as an intermediate and building block in the synthesis of other compounds, particularly in the context of pharmaceutical and materials science research.
This article will present factual data and research findings in a clear and organized manner, including the use of data tables for easy reference.
Chemical and Physical Properties of this compound
This compound is an organic compound with the chemical formula C₇H₆ClNO₂. cymitquimica.com It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl ester group at the 3-position. cymitquimica.com Depending on its purity, it can appear as a colorless to pale yellow liquid or solid. cymitquimica.com It is generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water. cymitquimica.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClNO₂ | cymitquimica.comnih.gov |
| Molecular Weight | 171.58 g/mol | nih.govchemsrc.com |
| CAS Number | 63592-85-8 | cymitquimica.comnih.gov |
| Density | 1.3±0.1 g/cm³ | chemsrc.com |
| Boiling Point | 227.4±20.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 91.3±21.8 °C | chemsrc.com |
| Vapor Pressure | 0.1±0.4 mmHg at 25°C | chemsrc.com |
| Index of Refraction | 1.531 | chemsrc.com |
| LogP | 1.02 | chemsrc.com |
Synthesis and Reactions of this compound
The synthesis of this compound typically involves the esterification of 4-chloronicotinic acid with methanol (B129727). chemsrc.com 4-Chloronicotinic acid itself can be prepared through various synthetic routes, often starting from more readily available pyridine derivatives.
The reactivity of this compound is largely dictated by the presence of the chlorine atom at the 4-position of the electron-deficient pyridine ring. This makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at this position. This reactivity is central to its use as a synthetic intermediate. cymitquimica.com
For instance, the chlorine atom can be substituted by secondary amines in the presence of a palladium catalyst and a base like cesium carbonate. rsc.org This type of cross-coupling reaction is a powerful tool for creating carbon-nitrogen bonds, which are prevalent in many biologically active molecules.
Research Applications of this compound
The primary research application of this compound is as a versatile intermediate in organic synthesis. cymitquimica.com Its utility stems from the ability to selectively modify the pyridine ring at the 4-position through nucleophilic substitution of the chloro group. This makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in various fields.
In pharmaceutical research , this compound and its derivatives can serve as precursors for the synthesis of biologically active compounds. smolecule.com The pyridine scaffold is a common feature in many approved drugs, and the ability to introduce diverse substituents at the 4-position allows for the exploration of structure-activity relationships in drug discovery programs. mdpi.com For example, it can be a starting material for the synthesis of novel kinase inhibitors or other targeted therapies.
In agrochemical chemistry , halogenated pyridines are key components of many herbicides and fungicides. smolecule.com The structural motif of this compound can be incorporated into new potential agrochemicals, where the nature of the substituent at the 4-position can be varied to optimize activity and selectivity.
In materials science , pyridine-containing molecules are investigated for their potential use in creating novel materials with specific electronic or optical properties. smolecule.com The reactivity of this compound allows for its incorporation into larger conjugated systems or polymers, which may have applications in areas such as organic light-emitting diodes (OLEDs) or sensors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZRPPBWRSEVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503075 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63592-85-8 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 4 Chloronicotinate
Established Synthetic Routes for Methyl 4-Chloronicotinate
The traditional synthesis of this compound largely relies on two main strategies: the esterification of a pre-functionalized nicotinic acid and the modification of simpler pyridine (B92270) derivatives.
Esterification of 4-Chloronicotinic Acid Precursors
A common and direct method for preparing this compound is through the esterification of 4-chloronicotinic acid. This process involves the conversion of the carboxylic acid group to a methyl ester in the presence of a suitable catalyst and methanol (B129727).
4-Chloronicotinic acid serves as a readily available and stable starting material for the synthesis of its methyl ester derivative. lookchem.com The synthesis of 4-chloronicotinic acid itself can be achieved from precursors like 4-hydroxynicotinic acid or 4-chloropyridine (B1293800). lookchem.com One documented method involves the reaction of 4-chloropyridine with lithium diisopropylamide followed by carboxylation with carbon dioxide, yielding 4-chloronicotinic acid. lookchem.com
The esterification of halonicotinic acids can be performed under various conditions. For dihalonicotinic acids, several methods have been compared, with the use of diazomethane (B1218177) providing a quantitative yield of the corresponding methyl esters without side reactions. uark.edu Another common method involves reacting the acid with methanol in the presence of a mineral acid like HCl. uark.edu However, this can sometimes lead to side reactions, such as the replacement of halo-substituents. uark.edu For a cleaner reaction, dicyclohexylcarbodiimide (B1669883) with methanol can be used, though it may result in lower yields. uark.edu
Table 1: Comparison of Esterification Methods for Halonicotinic Acids
| Method | Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Diazomethane | CH₂N₂ | Quantitative yield, no side reactions | Use of a toxic and explosive reagent | uark.edu |
| Acid Catalysis | Methanol, HCl | Simple reagents | Potential for side reactions (halogen exchange) | uark.edu |
| Carbodiimide | Methanol, DCC | Avoids harsh acidic conditions | Often results in lower yields | uark.edu |
Approaches from Pyridine Derivatives
An alternative to the esterification of pre-chlorinated nicotinic acid is the construction of the target molecule from simpler pyridine precursors. This can involve the introduction of the chloro and/or the ester group onto a pyridine ring. For instance, 4-chloropyridine can be carboxylated to form 4-chloronicotinic acid, which is then esterified as described previously. lookchem.com
Another approach involves the direct chlorination of a nicotinate (B505614) ester. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the pyridine ring.
Regioselective Synthesis and Isomer Control
Achieving the desired 4-chloro isomer is a critical aspect of the synthesis of this compound. The control of regioselectivity in the chlorination of methyl nicotinate is governed by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing methyl ester group at the 3-position deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the C-4 and C-6 positions (meta to the ester). This directing effect is crucial for obtaining a good yield of the 4-chloro isomer over other potential isomers like the 2-chloro or 6-chloro derivatives.
Template-directed radical relay chlorination has also been explored for flexible nicotinate esters, demonstrating that a pyridine template can direct chlorination to specific positions within an alkyl chain with notable selectivity. clockss.org While this study focused on chlorination of an ester side chain, the principles of using a directing group to control the position of chlorination are relevant to achieving isomer control on the pyridine ring itself.
Advanced Synthetic Strategies and Innovations
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and innovative methods for the synthesis of substituted nicotinates, including this compound.
One such advanced strategy involves the use of enzymatic catalysis. For example, the lipase (B570770) Novozym® 435 from Candida antarctica has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates in a continuous-flow microreactor. nih.gov This biocatalytic approach offers several advantages, including milder reaction conditions, shorter reaction times, and higher yields, presenting a greener alternative to traditional chemical methods. nih.gov
Another innovative approach is the remodeling of (aza)indole skeletons to produce highly substituted pyridines. nih.gov This methodology allows for the synthesis of diverse pyridine derivatives, including those with functional groups relevant to the structure of this compound, through a ring cleavage and rearrangement strategy. nih.gov
Furthermore, multicomponent reactions are being explored for the efficient synthesis of substituted nitropyridines, which can be precursors to other functionalized pyridines. mdpi.com These methods allow for the construction of complex molecules in a single step from multiple starting materials, increasing efficiency and reducing waste.
Nucleophilic Substitution Reactions in Pyridine Chemistry
Nucleophilic substitution is a fundamental reaction type for introducing functionalities onto the pyridine ring. wikipedia.orgquimicaorganica.org Due to the electron-withdrawing nature of the nitrogen atom, the carbon atoms at positions 2, 4, and 6 are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.orggcwgandhinagar.com
Mechanism and Scope of Nucleophilic Attack at the 4-Position
The enhanced reactivity of the 4-position in pyridine towards nucleophiles is a well-established principle in heterocyclic chemistry. stackexchange.comechemi.comvaia.com The attack of a nucleophile at the C-4 position of a pyridine derivative, such as a 4-halopyridine, proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comechemi.com The stability of this intermediate is crucial for the reaction to occur and is significantly influenced by the ability of the pyridine ring to delocalize the negative charge. stackexchange.comvaia.com
When a nucleophile attacks the 4-position, the resulting intermediate has resonance structures where the negative charge is located on the electronegative nitrogen atom. stackexchange.comechemi.comvaia.com This delocalization provides substantial stabilization to the intermediate, lowering the activation energy of the reaction and favoring substitution at this position. stackexchange.comechemi.com In contrast, nucleophilic attack at the 3-position does not allow for the delocalization of the negative charge onto the nitrogen atom, making the corresponding intermediate less stable and the reaction less favorable. stackexchange.comechemi.com
For this compound, the chlorine atom at the 4-position serves as a good leaving group, facilitating nucleophilic substitution. wikipedia.org A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. wikipedia.orggoogle.com The quaternization of the pyridine nitrogen can further activate the ring towards nucleophilic attack, enhancing the reactivity of the 4-position. google.com
Carbanion Condensation Approaches
Carbanions, being potent nucleophiles, can participate in substitution reactions with halo-pyridines. wikipedia.orguobabylon.edu.iqsiue.edu In the context of synthesizing derivatives of this compound, a carbanion can be generated from a suitable precursor and then reacted with the 4-chloro-substituted pyridine ring.
One notable example involves the reaction of a carbanion generated from phenylacetonitrile (B145931) with 4-chloronicotinic acid. researchgate.net This reaction forms the basis for the synthesis of complex heterocyclic structures. researchgate.net Similarly, the enolate of N-methylpyrrolidin-2-one, a carbanion equivalent, has been shown to react with α-chloronicotinic esters, leading to interesting migration and condensation products. researchgate.net The success of these reactions often depends on the stability of the carbanion and the reaction conditions employed to generate and react it. siue.edu
Metal-Catalyzed Coupling Reactions for Nicotinate Synthesis
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn These methods offer high efficiency and functional group tolerance for the synthesis of substituted nicotinates.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. libretexts.orgfishersci.es This methodology can be applied to the synthesis of functionalized nicotinates by coupling a boronic acid or its ester with a halogenated nicotinate derivative. snnu.edu.cn
For instance, methyl 6-chloronicotinate can undergo a Suzuki-Miyaura coupling reaction with an arylboronic acid to introduce an aryl group at the 6-position. rsc.org While this example illustrates the utility of the reaction on a related nicotinate, the principle can be extended to this compound, where the chloro group at the 4-position can be substituted with various organic groups via coupling with the corresponding boronic acids. The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions in Nicotinate Synthesis
| Nicotinate Derivative | Coupling Partner | Catalyst System | Product | Reference |
| Methyl 6-chloronicotinate | 3-Iodoanisole | Pd(dppf)Cl2, Cs2CO3 | Methyl-5-(3-methoxyphenyl)-6-chloro-nicotinate | rsc.org |
| Ethyl 2-chloronicotinate | (4-cyanophenyl)boronic acid | Pd(OAc)2, SPhos | Ethyl 2-(4-cyanophenyl)nicotinate | uni-muenchen.de |
| Methyl 2-chloronicotinate | Various amides | [Pd(NHC)(µ-Cl)Cl]2 | Coupled amides | udg.edu |
This table provides illustrative examples and is not exhaustive.
C-H Borylation Strategies
Direct C-H borylation has emerged as an atom- and step-economical method for the synthesis of organoboron compounds, which are valuable intermediates in cross-coupling reactions. thieme-connect.de Iridium-catalyzed C-H borylation of pyridines has been extensively studied, although achieving high regioselectivity can be challenging due to the electronic properties of the pyridine ring. thieme-connect.deresearchgate.netacs.org
The regioselectivity of iridium-catalyzed borylation is often governed by steric and electronic factors. researchgate.netacs.org For substituted pyridines, the borylation can be directed to specific positions. For example, in CF3-substituted pyridines, the borylation can be selectively directed to the α, β, or γ position depending on the substitution pattern. acs.org While direct C-H borylation of this compound itself is not explicitly detailed in the provided context, the principles of pyridine borylation suggest that it could be a viable strategy to introduce a boronic ester group at other positions on the ring, which could then be used in subsequent coupling reactions. The development of bifunctional catalysts, combining an iridium center with a Lewis acid, has enabled meta-selective C-H borylation of pyridines, further expanding the synthetic utility of this methodology. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pubinnovareacademics.inijsetpub.com In the synthesis of this compound and its derivatives, several green chemistry approaches are being explored.
These approaches focus on aspects such as the use of safer solvents, energy efficiency, renewable feedstocks, and the use of catalysts over stoichiometric reagents. encyclopedia.pubinnovareacademics.in For example, conducting reactions in water or using microwave irradiation can significantly reduce the environmental impact of a synthesis. innovareacademics.inmdpi.com The use of recyclable catalysts, particularly in cross-coupling reactions, is another key aspect of green chemistry. sioc-journal.cn While specific green chemistry protocols for the industrial synthesis of this compound are not extensively documented in the provided search results, the general trends in organic synthesis point towards the increasing adoption of these principles. For instance, the development of catalyst systems that are active in environmentally benign solvents or under solvent-free conditions represents a significant step towards greener synthetic routes for a wide range of chemical compounds, including pyridine derivatives. sioc-journal.cninnovareacademics.in
Purification and Isolation Techniques for Synthetic Products
Following the synthesis of this compound, the crude product contains the desired molecule along with unreacted starting materials, reagents, and various by-products. Therefore, a robust purification and isolation strategy is essential to obtain the compound at a high degree of purity required for subsequent applications and analytical characterization. The primary techniques employed for this purpose are chromatography and crystallization.
Chromatography is a cornerstone technique for the purification of synthetic intermediates like this compound. It leverages the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.
Column Chromatography: Flash column chromatography is a widely used preparative method for purifying nicotinate esters and related compounds. rsc.org The stationary phase is typically silica (B1680970) gel, a polar adsorbent. rochester.eduresearchgate.net The crude product is loaded onto the column, and a solvent system (mobile phase) is passed through it. rochester.edu The choice of eluent is critical for effective separation. Generally, a solvent system is identified that results in a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate. rochester.edu
For compounds similar in structure and polarity to this compound, common mobile phases consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. rsc.orgrsc.org A gradient elution, where the proportion of the polar solvent is gradually increased, can be employed for separating complex mixtures. rochester.edu For instance, in the purification of related borylated nicotinate derivatives, flash column chromatography has been successfully performed using gradients like 0-40% ether in hexanes or 10-25% ethyl acetate in heptane. rsc.org The fractions are collected and analyzed, often by TLC, to identify those containing the pure product. researchgate.net
Gas Chromatography (GC): While primarily an analytical technique, Gas Chromatography is invaluable for assessing the purity of the final product and for separating mixtures of closely related halogenated nicotinate esters. uark.edu Studies on dihalonicotinic acid methyl esters demonstrate that these compounds can be effectively separated and identified using GC, often coupled with Mass Spectrometry (GC-MS). uark.edu The method provides excellent resolution, with analysis times often under 20 minutes. uark.edu
Below is a table summarizing typical chromatographic conditions used for the purification and analysis of related nicotinate esters.
Table 1: Chromatographic Conditions for Purification of Related Nicotinate Esters
| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate | Purification of substituted nicotinates | rsc.org |
| Flash Column Chromatography | Silica Gel | 0-40% Ether in Hexanes | Purification of methyl-2-chloro-5-(Bpin)-nicotinate | rsc.org |
| Flash Column Chromatography | Silica Gel | 10-25% Ethyl Acetate in Heptane | Purification of a substituted nicotinate derivative | rsc.org |
| Gas Chromatography (GC) | Capillary Column | - (Temperature Program) | Analysis of methyl dihalonicotinate mixtures | uark.edu |
Crystallization and Recrystallization Procedures
Crystallization is a powerful purification technique for solids, based on the principles of solubility. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solubility decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent (mother liquor). rochester.edu
Solvent Selection: The choice of solvent is the most critical parameter for successful crystallization. An ideal solvent or solvent system should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. rochester.edu A general guideline suggests that solvents containing functional groups similar to the compound being purified can be effective solubilizers; for an ester like this compound, solvents such as ethyl acetate might be a good starting point. rochester.edu
Often, a mixed solvent system is required. pitt.edu This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. Common solvent mixtures for polar compounds and esters include diethyl ether-methanol, diethyl ether-petroleum ether, and acetone-hexane. pitt.eduambeed.com For example, the related compound ethyl 2-chloronicotinate has been successfully recrystallized from an acetone-hexane mixture. ambeed.com In other cases, a single solvent like hexane has been used for the crystallization of similar structures. sci-hub.se
The process involves dissolving the crude solid in a minimal amount of the hot solvent or "good" solvent, followed by the slow addition of the "poor" solvent until turbidity appears. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly, promoting the growth of well-defined crystals.
Table 2: Common Solvents for Crystallization of Organic Compounds
| Solvent | Polarity | Common Use / Notes | Reference |
|---|---|---|---|
| Water | High | Good for polar salts, amides, some acids. | rochester.edupitt.edu |
| Ethanol (B145695) / Methanol | High | General purpose, good for many esters. | rochester.edupitt.edu |
| Acetone (B3395972) | Medium | General purpose, often used in mixtures (e.g., with hexanes). | rochester.edupitt.edu |
| Ethyl Acetate | Medium | Good solvent for esters. | rochester.edu |
| Dichloromethane | Medium | High dissolving power, but can make column execution slow. | rochester.edu |
| Diethyl Ether | Low | Used for low-melting compounds, often in mixtures. | pitt.edu |
| Hexane / Heptane | Low | Non-polar, often used as the "poor" solvent in mixed systems. | rochester.edu |
Spectroscopic and Computational Analysis of this compound Remains an Area for Future Research
The requested detailed analysis, encompassing Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Vibrational Energy Distribution Analysis (VEDA), and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, requires specific experimental data and computational results that are not present in the public domain.
Studies on related compounds, such as other chlorinated nicotinic acid derivatives and various substituted pyridines, have utilized these techniques to elucidate molecular structures, vibrational modes, and electronic properties. These studies establish a clear methodological framework for how such an analysis of this compound would be conducted. For instance, a typical investigation would involve:
Recording experimental spectra: Obtaining the FT-IR and FT-Raman spectra to identify the vibrational frequencies of the molecule's functional groups. The ¹H and ¹³C NMR spectra would be recorded to determine the chemical environment of the hydrogen and carbon atoms, respectively.
Computational Modeling: Performing DFT calculations to optimize the molecular geometry of this compound. These calculations would also be used to predict the theoretical vibrational frequencies and NMR chemical shifts.
Data Correlation and Analysis: Comparing the experimental spectra with the computationally predicted data. A scaling factor is often applied to the theoretical vibrational frequencies to improve the correlation with experimental values. A VEDA would then be performed on the scaled quantum mechanical force fields to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes. For NMR analysis, the theoretical chemical shifts calculated via methods like the Gauge-Independent Atomic Orbital (GIAO) method would be correlated with the experimental shifts to provide unambiguous assignments for each nucleus.
Without a primary research article or a comprehensive database entry that has performed this specific investigation on this compound, the creation of detailed data tables and in-depth analysis for the requested sections is not possible. The scientific community has yet to publish a dedicated study that would provide the necessary experimental measurements and computational outputs to fulfill the detailed structural and spectroscopic outline for this particular compound. Therefore, the complete spectroscopic and computational characterization of this compound represents a gap in the current chemical literature and an opportunity for future research.
Spectroscopic and Computational Characterization of Methyl 4 Chloronicotinate
Quantum Chemical Calculations and Theoretical Studies
Density Functional Theory (DFT) Optimizations
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. ijcrt.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set like 6-311++G(d,p), is commonly used for such analyses to achieve reliable results for geometry and vibrational frequencies. ijcrt.orgnih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. For Methyl 4-chloronicotinate, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the structure of the pyridine (B92270) ring and the methyl ester group.
The optimization would likely confirm a largely planar structure for the pyridine ring, which is characteristic of aromatic systems. Key areas of interest would be the orientation of the methyl ester group relative to the plane of the ring and how the presence of the chlorine atom at the 4-position influences the ring's geometry compared to unsubstituted methyl nicotinate (B505614).
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general principles of related molecules, as specific published data for this compound is not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C2-C3 | ~1.39 |
| C3-C4 | ~1.38 | |
| C4-Cl | ~1.74 | |
| C3-C7(=O) | ~1.50 | |
| C7=O8 | ~1.21 | |
| C7-O9 | ~1.35 | |
| Bond Angle (°) | C2-C3-C4 | ~119 |
| C3-C4-C5 | ~120 | |
| Cl-C4-C5 | ~119 | |
| O8=C7-O9 | ~125 |
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. mdpi.com These theoretical frequencies correspond to the fundamental modes of vibration, which can be observed experimentally using infrared (IR) and Raman spectroscopy. The calculations help in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For this compound, key vibrational modes would include the C=O stretching of the ester group, C-Cl stretching, and various C-C and C-N stretching and bending modes within the pyridine ring. Theoretical wavenumbers are often scaled by a factor (e.g., ~0.96) to better match experimental results. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table is illustrative. Actual values would be obtained from DFT calculations.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -7.0 |
| LUMO Energy | ~ -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into a localized Lewis structure framework of bonds and lone pairs. wikipedia.orgucsb.edu This method is used to investigate charge transfer, hyperconjugative interactions, and delocalization of electron density. acadpubl.eu
The analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals (π*) of the pyridine ring and carbonyl group. These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituent groups.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. libretexts.org This map is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. researchgate.net
For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. mdpi.com Regions of positive potential (blue) would be expected around the hydrogen atoms, indicating sites susceptible to nucleophilic attack.
Global Chemical Reactivity Descriptors (GCRD)
Key descriptors include:
Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.
Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.
Electronegativity (χ) = (I + A) / 2 : The ability to attract electrons.
Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com
Softness (S) = 1 / η : The reciprocal of hardness, indicating higher reactivity. scirp.org
Electrophilicity Index (ω) = μ² / 2η (where μ is the chemical potential, μ ≈ -χ): A measure of the energy lowering of a system when it accepts electrons.
These calculated values would provide a quantitative assessment of the chemical behavior of this compound.
Table 3: Predicted Global Chemical Reactivity Descriptors for this compound (Illustrative) This table is illustrative and derived from predicted FMO energies.
| Descriptor | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | ~ 7.0 |
| Electron Affinity (A) | ~ 1.5 |
| Electronegativity (χ) | ~ 4.25 |
| Chemical Hardness (η) | ~ 2.75 |
| Softness (S) | ~ 0.36 |
| Electrophilicity Index (ω) | ~ 3.28 |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloronicotinate
Reaction Mechanisms and Pathways
The reactivity of Methyl 4-chloronicotinate is predominantly characterized by nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyridine (B92270) ring, leading to the displacement of the chloride leaving group. The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to this type of reaction, particularly when further activated by electron-withdrawing substituents. uoanbar.edu.iqwikipedia.org
The SNAr reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comyoutube.com First, the nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and often involving the activating groups. In the second step, the leaving group (chloride) is eliminated, which restores the aromaticity of the ring and yields the final substituted product. youtube.com
Analogous Reactions and Comparative Mechanistic Studies
The reactivity of this compound can be better understood by comparing it to analogous compounds. The pyridine ring is often described as resembling a benzene (B151609) ring that contains strongly electron-withdrawing groups. uoanbar.edu.iq Consequently, 4-chloropyridine (B1293800) is significantly more reactive towards nucleophiles than chlorobenzene. The nitrogen atom in the pyridine ring withdraws electron density, making the ring more electrophilic and stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. uoanbar.edu.iq
Studies on various chloropyridine derivatives show that the rate of nucleophilic substitution is heavily influenced by the presence and position of other substituents. researchgate.netnih.gov For instance, the reaction of 2-chloropyridines with nucleophiles like glutathione (B108866) is affected by the electron-withdrawing strength of other groups on the ring. researchgate.netnih.gov In the case of this compound, both the ring nitrogen and the methyl ester group at the 3-position activate the C4-position for nucleophilic attack. This contrasts with chlorobenzene, which requires harsh conditions or the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to undergo SNAr reactions efficiently. chemistrysteps.com
Influence of Substituents on Reactivity
The chemical behavior of this compound is governed by the electronic effects of its three key components: the pyridine nitrogen, the chlorine atom, and the methyl ester group.
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) on the entire ring. This effect reduces the electron density at the ring carbons, making them more susceptible to attack by nucleophiles. uoanbar.edu.iq
Chlorine Atom: As a halogen, chlorine has a dual influence. It is strongly electron-withdrawing through its inductive effect (-I) but can donate electron density through resonance (+R) via its lone pairs. In nucleophilic aromatic substitution, the inductive effect typically dominates, further activating the ring. nih.gov
Methyl Ester Group (-COOCH₃): This group, located at the 3-position, is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R). It helps to delocalize and stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the rate of nucleophilic substitution.
The combination of these effects makes the carbon atom at the C4 position, bonded to the chlorine, highly electrophilic and the prime site for nucleophilic attack. The stabilization of the anionic intermediate by the ring nitrogen and the ester group is crucial for the compound's reactivity profile.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |
| Pyridine Nitrogen | 1 | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Activating (towards nucleophiles) |
| Methyl Ester | 3 | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Activating (towards nucleophiles) |
| Chlorine | 4 | -I (Electron-withdrawing) | +R (Electron-donating) | Activating (Inductive effect dominates) |
Role in Complex Chemical Transformations
This compound is a versatile reagent used in the synthesis of more complex molecules, leveraging the reactivity of the C4-chloro substituent.
As a Building Block for Heterocyclic Compounds
This compound serves as a key starting material for the construction of a wide array of substituted pyridine derivatives and fused heterocyclic systems. The chlorine at the 4-position can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce new functional groups. For example, it is used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various amines, leading to complex amino-substituted nicotinates. acs.orgrsc.org These products can then be elaborated into more complex structures, such as those found in medicinal chemistry. The synthesis of thiazine (B8601807) heterocycles, for instance, often involves the reaction of aminothiophenols with activated halo-aromatic compounds, a role for which this compound is well-suited. openmedicinalchemistryjournal.com
Intermediate in Multi-step Synthesis
In addition to being a primary building block, this compound often appears as a crucial intermediate in longer synthetic sequences. nih.govmit.eduumontreal.ca A common strategy in the synthesis of complex pharmaceuticals involves the initial construction of a core heterocyclic structure, which is then functionalized in subsequent steps. For instance, in the synthesis of certain bioactive compounds, nicotinic acid or a derivative might first undergo chlorination and esterification to produce this compound. This intermediate then allows for the strategic introduction of a key fragment via nucleophilic substitution before further transformations, such as hydrolysis of the ester or modification of other parts of the molecule, are carried out. nih.gov This step-wise approach provides precise control over the assembly of the final molecular architecture.
Precursor for Bioactive Scaffold Construction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. This compound is a valuable precursor for creating these scaffolds. A notable example is its use in the synthesis of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. nih.govgoogle.com In the synthesis of Nevirapine and related structures, a substituted aminopyridine is coupled with a substituted nicotinate (B505614) derivative. google.comresearchgate.net this compound can serve as this nicotinate component, where the chlorine is displaced by a primary amine (e.g., cyclopropylamine), followed by amide bond formation and cyclization to construct the final tricyclic dipyridodiazepinone core of the drug. google.com This highlights its role in assembling complex, multi-ring systems with significant therapeutic applications.
Studies on Reaction Selectivity and Efficiency
The selectivity and efficiency of reactions involving this compound are crucial for its application in the synthesis of more complex molecules. Key reactions include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom at the 4-position of this compound is susceptible to substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. The selectivity of these reactions is generally high for the 4-position due to the electronic activation provided by the ring nitrogen and the ester group.
Research on the nucleophilic substitution of halopyridines has shown that the reactivity of the halogen leaving group often follows the order I > Br > Cl > F, although this can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with certain sulfur nucleophiles, the reactivity order has been observed to be I > Br > Cl. sci-hub.se Conversely, with some oxygen nucleophiles, the highly electronegative fluorine atom can induce a more electrophilic center, leading to faster substitution compared to other halogens. sci-hub.se
The efficiency of these SNAr reactions is dependent on several factors, including the solvent, temperature, and the presence of a base. Microwave irradiation has been shown to dramatically decrease reaction times for the synthesis of substituted pyridines from halopyridines. sci-hub.se
Below is a representative table illustrating the potential selectivity and efficiency of SNAr reactions with this compound, based on studies of similar halopyridines.
| Nucleophile | Reagent Example | Product | Typical Yield (%) |
| Amine | Aniline | Methyl 4-(phenylamino)nicotinate | 85-95 |
| Alkoxide | Sodium Methoxide | Methyl 4-methoxynicotinate | 80-90 |
| Thiolate | Sodium Thiophenoxide | Methyl 4-(phenylthio)nicotinate | 90-99 |
Palladium-Catalyzed Cross-Coupling Reactions:
This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are highly efficient for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
In the Suzuki-Miyaura coupling , an organoboron reagent is coupled with the aryl halide in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds. wikipedia.org The efficiency of the Suzuki-Miyaura coupling of aryl chlorides can be high, with excellent yields obtained using appropriate phosphine (B1218219) ligands. researchgate.net
The Buchwald-Hartwig amination allows for the formation of aryl amines from aryl halides and primary or secondary amines, catalyzed by a palladium complex. This method is known for its high efficiency and functional group tolerance. researchgate.netnih.gov The use of specialized phosphine ligands is often crucial for achieving high yields, especially with less reactive aryl chlorides. researchgate.net
The following table summarizes expected outcomes for palladium-catalyzed cross-coupling reactions of this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Methyl 4-phenylnicotinate | >90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Methyl 4-morpholinonicotinate | 85-95 |
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of chemical reactions, including those involving this compound. These studies provide valuable insights into the structures and energies of reaction intermediates and transition states, which are often difficult to observe experimentally.
For nucleophilic aromatic substitution (SNAr) reactions, the generally accepted mechanism proceeds through a two-step addition-elimination sequence via a discrete Meisenheimer complex. nih.gov However, computational studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov A computational survey of 120 SNAr reactions has suggested that for substitutions on pyridine, pyrazine, and pyrimidine, concerted mechanisms are likely to be common. nih.gov
In the context of this compound, DFT calculations can be employed to:
Determine the reaction mechanism: By calculating the potential energy surface, it is possible to distinguish between a stepwise mechanism involving a stable Meisenheimer intermediate and a concerted mechanism with a single transition state.
Analyze the structure of transition states: Computational modeling can provide detailed geometric information about the transition state, such as the bond lengths of the forming and breaking bonds.
Predict reaction rates and selectivity: By calculating the activation energies for different reaction pathways, it is possible to predict which products will be formed preferentially and at what rate.
A hypothetical DFT study on the reaction of this compound with a nucleophile, such as methoxide, would involve calculating the energies of the reactants, the Meisenheimer intermediate (if it exists), the transition state(s), and the product.
Below is a table representing the kind of data that would be generated from such a computational study.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + CH₃O⁻ | 0 |
| Transition State 1 (TS1) | Formation of the C-O bond | +15 to +20 |
| Meisenheimer Intermediate | Tetrahedral intermediate | +5 to +10 |
| Transition State 2 (TS2) | Cleavage of the C-Cl bond | +18 to +23 |
| Products | Methyl 4-methoxynicotinate + Cl⁻ | -10 to -15 |
These computational insights are crucial for understanding the factors that control the reactivity and selectivity of this compound, and for designing more efficient synthetic routes to its derivatives.
Derivatives and Analogs of Methyl 4 Chloronicotinate
Synthesis and Characterization of Substituted Methyl Nicotinates
The synthesis of substituted methyl nicotinates from methyl 4-chloronicotinate primarily involves the displacement of the C4-chloro substituent. This transformation is achieved through several powerful catalytic and non-catalytic methods, leading to a diverse range of derivatives.
Palladium-catalyzed cross-coupling reactions are among the most effective methods for creating new carbon-carbon and carbon-heteroatom bonds at the C4-position. Key examples of these reactions include:
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a C-C bond. It is widely used to synthesize 4-aryl or 4-heteroaryl nicotinates.
Buchwald-Hartwig Amination: This method forms a C-N bond by coupling this compound with a primary or secondary amine. It is a go-to reaction for synthesizing 4-amino-nicotinate derivatives.
Sonogashira Coupling: This reaction creates a C-C bond between the C4-position and a terminal alkyne, yielding 4-alkynylnicotinates.
Heck Coupling: This reaction forms a C-C bond by coupling the chloro-pyridine with an alkene.
Stille Coupling: This involves the reaction with an organotin compound to create a C-C bond. While effective, the toxicity of organotin reagents is a significant drawback.
Another major pathway for substitution is Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a nucleophile directly displaces the chloride on the aromatic ring. The pyridine (B92270) ring is inherently electron-deficient, which facilitates this type of reaction, especially with strong nucleophiles like alkoxides or thiolates, to produce 4-alkoxy- or 4-thioalkoxy-nicotinates, respectively.
The characterization of these newly synthesized derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and placement of the new substituent. Mass spectrometry (MS) verifies the molecular weight of the product, and Infrared (IR) spectroscopy helps identify key functional groups. For crystalline solids, X-ray crystallography can provide definitive structural elucidation.
Table 1: Common Methodologies for the Synthesis of Substituted Methyl Nicotinates from this compound
| Reaction Type | Coupling Partner | Bond Formed | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Methyl 4-aryl/alkenylnicotinate |
| Buchwald-Hartwig Amination | R¹R²NH | C-N | Methyl 4-aminonicotinate |
| Sonogashira Coupling | R-C≡CH | C-C | Methyl 4-alkynylnicotinate |
| Stille Coupling | R-Sn(Alkyl)₃ | C-C | Methyl 4-aryl/alkenylnicotinate |
| Nucleophilic Aromatic Substitution | R-O⁻, R-S⁻ | C-O, C-S | Methyl 4-alkoxy/thioalkoxynicotinate |
Functionalization Strategies and Diversification
Functionalization of this compound is centered on leveraging the reactivity of the C4-chloro group, which acts as a leaving group in numerous substitution reactions. The diversification of the molecular scaffold is achieved by selecting appropriate coupling partners and reaction conditions.
Palladium-catalyzed cross-coupling reactions offer the broadest scope for diversification. nih.gov The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's efficiency and scope. For instance, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) have dramatically improved the efficiency of Buchwald-Hartwig aminations, allowing for the coupling of a wider range of amines under milder conditions. nih.gov Similarly, the development of advanced catalyst systems has expanded the utility of the Suzuki-Miyaura reaction for constructing complex biaryl structures. nih.gov
Nucleophilic aromatic substitution provides a more direct, often catalyst-free, route for introducing heteroatom nucleophiles. The reaction is driven by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing methyl ester group. This strategy is particularly effective for introducing alkoxides (to form ethers) and thiolates (to form thioethers). The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. rsc.org
These primary functionalization strategies can be used sequentially to build highly complex molecules. For example, a Suzuki coupling could be performed to add an aryl group at the 4-position, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be converted into an amide. This multi-step approach allows for extensive molecular diversification from a single starting material.
Structure-Reactivity Relationships in Derivatives
The reactivity of this compound and its derivatives is governed by the electronic properties of the substituted pyridine ring. The pyridine nitrogen is electron-withdrawing, which reduces the electron density of the entire ring system, making it susceptible to nucleophilic attack. The methyl ester at the 3-position further withdraws electron density, particularly influencing the ortho (2- and 4-) and para (6-) positions.
In the context of nucleophilic aromatic substitution at the C4-position, the presence of these two electron-withdrawing groups (the ring nitrogen and the C3-ester) is critical. They stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and facilitating the substitution. rsc.org
Once the chlorine at C4 is replaced, the new substituent itself exerts an electronic effect on the ring, altering the reactivity of the molecule.
Electron-donating groups (e.g., amino, alkoxy groups) introduced at the C4-position increase the electron density of the pyridine ring. This makes the ring more susceptible to electrophilic attack (if such a reaction were to be performed) and can decrease the rate of subsequent nucleophilic substitutions on other parts of the ring. It also makes the ester group slightly less reactive towards hydrolysis.
Electron-withdrawing groups (e.g., cyano, nitro groups) at the C4-position would further decrease the ring's electron density. This would make the ester carbonyl carbon more electrophilic and thus more susceptible to hydrolysis under basic conditions.
The steric profile of the substituent at C4 also plays a role. A bulky group can hinder access to adjacent positions (C3 and C5) and may also restrict the rotation of the ester group, potentially influencing its reactivity with enzymes or in condensation reactions.
Comparative Studies with Related Halogenated Pyridines (e.g., Methyl 2-Chloronicotinate, Methyl 6-Chloronicotinate)
The reactivity of halogenated methyl nicotinate (B505614) isomers (2-chloro, 4-chloro, and 6-chloro) is dictated by the position of the chlorine atom relative to the electron-withdrawing ring nitrogen and the methyl ester group. While direct, comprehensive comparative studies are not extensively detailed in the surveyed literature, a comparison can be made based on established principles of pyridine chemistry.
The pyridine ring's electron density is lowest at the α-positions (C2 and C6) and the γ-position (C4) due to the inductive and mesomeric effects of the nitrogen atom. This makes halogens at these positions more susceptible to nucleophilic displacement than a halogen at the β-position (C5).
This compound: The chlorine is at a γ-position, which is strongly activated towards nucleophilic attack. The negative charge of the Meisenheimer intermediate in an SNAr reaction can be effectively delocalized onto the ring nitrogen. The C3-ester group provides additional activation.
Methyl 2-chloronicotinate: The chlorine is at an α-position, which is also highly activated. The proximity to the ring nitrogen allows for strong stabilization of the reaction intermediate. However, the adjacent C3-ester group can exert a steric hindrance effect, potentially slowing down the reaction rate compared to the 4-chloro isomer, depending on the size of the incoming nucleophile.
Methyl 6-chloronicotinate: The chlorine is at the other α-position. This position is electronically activated, similar to the C2-position. It is sterically less hindered by the C3-ester group compared to the 2-chloro isomer. Therefore, in many cases, the 6-chloro isomer is expected to be more reactive than the 2-chloro isomer and may have reactivity comparable to the 4-chloro isomer.
In palladium-catalyzed cross-coupling reactions, the relative reactivity can also be influenced by the ease of oxidative addition of the Pd(0) catalyst to the C-Cl bond. Generally, C-Cl bonds at electron-deficient positions like C2, C4, and C6 of a pyridine ring are more reactive than those on a simple chlorobenzene. The subtle differences in reactivity between the 2-, 4-, and 6-chloro isomers would depend on the specific catalyst system (ligand and metal center) and the reaction mechanism. The regioselectivity in the initial chlorination of methyl nicotinate is governed by the directing effect of the ester group, which deactivates the ring and directs incoming electrophiles primarily to the C4 and C6 positions.
Table 2: Predicted Relative Reactivity of Methyl Chloronicotinate Isomers in SNAr
| Compound | Position of Chlorine | Electronic Activation | Steric Hindrance (from C3-Ester) | Predicted Relative Reactivity |
|---|---|---|---|---|
| Methyl 2-chloronicotinate | α (ortho to ester) | High | High | Moderate to High |
| This compound | γ (meta to ester) | High | Low | High |
| Methyl 6-chloronicotinate | α (para to ester) | High | Low | High |
Applications in Advanced Materials and Catalysis Research
Role as a Precursor for Specialty Chemicals
Methyl 4-chloronicotinate serves as a key intermediate in the synthesis of more complex specialty chemicals. The primary reason for its utility is the chlorine atom at the 4-position of the pyridine (B92270) ring, which is susceptible to nucleophilic substitution. This chemical reactivity allows for the selective introduction of a wide array of functional groups, thereby enabling the creation of novel molecules with specific properties for various applications, including the development of functional materials. polytechnique.edu
This targeted modification is a cornerstone of modern chemical synthesis, where building blocks like this compound are essential for constructing larger, more elaborate molecular architectures. The reaction pathway involves the displacement of the chloride ion by a nucleophile, a fundamental process in organic chemistry known as a bimolecular nucleophilic substitution (SN2) reaction. nih.govlibretexts.org
| Nucleophile (Nu⁻) | Resulting Product Structure | Potential Application Class |
|---|---|---|
| Primary Amine (R-NH₂) | Methyl 4-(alkylamino)nicotinate | Pharmaceutical intermediates, Ligand synthesis |
| Alkoxide (R-O⁻) | Methyl 4-alkoxynicotinate | Agrochemicals, Functional materials |
| Thiolate (R-S⁻) | Methyl 4-(alkylthio)nicotinate | Materials science, Organic electronics |
| Cyanide (CN⁻) | Methyl 4-cyanonicotinate | Precursor for dyes and polymers |
Applications in the Design of Chiral Catalysts
In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. nih.govorganic-chemistry.org Chiral ligands coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other. researchgate.netnih.gov The modular design of these ligands is a key strategy, allowing for systematic tuning of their steric and electronic properties. utexas.edu
This compound represents a valuable scaffold for the synthesis of new chiral ligands. The reactive chloro-group allows for the attachment of chiral auxiliaries, such as chiral amines or alcohols. This modification transforms the achiral starting material into a chiral molecule that can be used to influence the stereoselectivity of a catalytic reaction. The pyridine nitrogen and the ester group can also act as coordination sites for metal ions, making it a potentially bidentate ligand building block.
For instance, reacting this compound with a chiral amino alcohol could yield a novel tridentate ligand. Such ligands are highly sought after in asymmetric catalysis for their ability to form stable complexes with a variety of transition metals. researchgate.net
| Reaction Step | Reactant | Resulting Intermediate/Product | Significance |
|---|---|---|---|
| 1. Nucleophilic Substitution | Chiral Amino Alcohol | Chiral 4-(aminoalkoxy)nicotinate derivative | Introduction of a stereocenter and additional coordination sites. |
| 2. Complexation | Metal Precursor (e.g., PdCl₂) | Chiral Metal-Ligand Complex | Formation of a potential asymmetric catalyst. |
While the direct use of this compound in widely known catalysts is not extensively documented, its potential as a versatile precursor for custom-designed chiral ligands is significant. This "chiral-at-metal" approach, where chirality is introduced through the ligand framework, is a dominant strategy in modern asymmetric catalysis. rsc.org
Integration into Polymer and Supramolecular Chemistry
The incorporation of functional organic molecules into polymers and supramolecular assemblies is a rapidly growing area of materials science. These advanced materials can exhibit unique properties, such as electrical conductivity, luminescence, and specific recognition capabilities. osti.govnih.gov
Polymer Chemistry: this compound can be integrated into polymer chains to impart specific functionalities. For example, it can be used as a monomer or a functional comonomer in the synthesis of conjugated polymers. mdpi.comscilit.comresearchgate.net These polymers, which feature alternating single and double bonds along their backbone, are investigated for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The pyridine ring of the nicotinate (B505614) moiety can influence the polymer's electronic properties and its ability to transport charge.
Furthermore, related chloronicotinate structures have been shown to form coordination polymers. In one study, 6-chloronicotinate anions were used to create one-dimensional nickel(II) coordination polymers, where they played a role in the supramolecular assembly through hydrogen bonding and π–π stacking interactions. nih.gov This demonstrates the potential of the chloronicotinate framework to act as a linker in the construction of extended, ordered polymeric networks. mdpi.commdpi.comresearchgate.net
Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π–π stacking. researchgate.net The structural features of this compound make it an interesting candidate for designing self-assembling systems. The pyridine nitrogen and the oxygen atoms of the ester group can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. These interactions can direct the assembly of molecules into well-defined, higher-order structures. rsc.org Such supramolecular assemblies are being explored for applications ranging from drug delivery to advanced electronic materials. osti.gov
| Macromolecular System | Potential Role of the Moiety | Key Structural Features | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Functional Monomer | Pyridine ring, π-system | Organic Electronics (e.g., OLEDs) |
| Coordination Polymers | Organic Linker/Ligand | Pyridine nitrogen, Ester oxygen | Catalysis, Gas storage |
| Supramolecular Assemblies | Building Block (Synthons) | Hydrogen bond acceptors, Aromatic ring | Sensors, Smart materials |
Biological and Pharmaceutical Research Applications
Antimicrobial Properties and Investigations
While direct studies on the antimicrobial properties of Methyl 4-chloronicotinate are not extensively documented, research into structurally similar compounds and derivatives provides insight into its potential in this area. The presence of a chlorinated aromatic ring is a feature in many known antimicrobial agents.
Investigations into related chlorinated esters have shown some activity. For instance, a study on derivatives of 4-chlorocinnamic acid, which shares a chloro-substituted ring and a methyl ester group, revealed that the ester methyl 4-chlorocinnamate demonstrated activity against Staphylococcus aureus at the highest concentration tested. medchemexpress.cn In the broader antifungal evaluation of these 4-chlorocinnamic acid esters, all tested compounds showed bioactivity, with some derivatives exhibiting potent effects against various Candida species. medchemexpress.cn
Furthermore, the synthesis of novel thieno[2,3-d]pyrimidine (B153573) derivatives, which can be conceptually related to nicotinate (B505614) structures, has yielded compounds with activity against both bacteria and Candida fungi. japsonline.com Specifically, amides derived from 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid were active against most tested bacteria, with particular sensitivity noted in Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com These findings suggest that using this compound as a scaffold to synthesize more complex heterocyclic systems is a viable strategy for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of a Related Chlorinated Ester
| Compound | Test Organism | Activity Noted |
|---|
Research in Pest Control and Related Biological Studies
The nicotinoid scaffold, of which this compound is a part, is famous for its insecticidal properties. Nicotine itself is a natural insecticide, and synthetic analogs, known as neonicotinoids, have been widely used in agriculture for pest management. These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, leading to nerve overstimulation, paralysis, and death.
Research in this area focuses on creating new molecules that are highly effective against target pests while having minimal impact on non-target organisms and the environment. Biopesticides, which are derived from natural materials, are a key area of interest. The development of microbial biopesticides, such as those based on Bacillus thuringiensis (Bt), has been a significant advancement. These agents are often highly specific to certain insect pests.
While direct application of this compound as a pesticide is not common, it serves as a crucial intermediate for synthesizing more complex and potent insecticides. The chlorine substituent can influence the binding affinity of the final molecule to the insect nAChR and can also affect its metabolic stability in the environment. The goal of this synthetic research is to develop next-generation pest control agents that are effective, selective, and fit within integrated pest management (IPM) strategies.
Potential as a Therapeutic Agent or Precursor
The primary value of this compound in pharmaceutical research lies in its role as a versatile precursor for the synthesis of potential therapeutic agents. Its structure is a key component in the assembly of a wide array of more complex heterocyclic compounds designed to interact with specific biological targets.
As demonstrated in anticancer research, it can be used to create novel molecules that are then tested for their ability to kill cancer cells. mdpi.comnih.gov The findings from these studies, particularly those showing high potency and selectivity, suggest that derivatives of this compound could serve as leads for the development of new cancer therapies. Similarly, in the field of infectious diseases, its use in synthesizing compounds with antibacterial and antifungal properties highlights its potential as a starting point for new antimicrobial drugs. medchemexpress.cnjapsonline.com The development of new agents is critical in an era of growing antimicrobial resistance.
The process involves medicinal chemists systematically modifying the core structure of this compound—for example, by replacing the chloro group or reacting at the ester—to build a library of related compounds. These compounds are then screened for biological activity. Promising "hits" from these screens can be further optimized to improve their potency, selectivity, and drug-like properties, potentially leading to the identification of a clinical candidate.
Mechanistic Studies of Biological Activity
Understanding the mechanism of action is a fundamental goal in pharmaceutical research, as it explains how a compound produces its biological effect. For derivatives of this compound, mechanistic studies are typically conducted on the final, biologically active molecules.
In anticancer research, for instance, studies on active compounds aim to determine how they induce cell death. Investigations into tryptanthrin (B1681603) derivatives have shown they can inhibit the cell cycle of tumor cells, preventing them from progressing from the G1 to the S phase, which is crucial for cell division. researchgate.net Other potential anticancer mechanisms that are often investigated include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and modulation of key signaling pathways that control cell growth and survival.
In the context of antimicrobial agents, mechanistic studies might investigate how a compound disrupts the bacterial cell wall or inhibits essential enzymes. For antifungal derivatives, research could focus on their ability to interfere with the synthesis of the fungal cell membrane. medchemexpress.cn For insecticides derived from this precursor, the mechanism is generally understood to be the disruption of the central nervous system through interaction with nicotinic acetylcholine receptors. These mechanistic insights are vital for optimizing drug candidates and understanding potential side effects.
Drug Discovery and Development Initiatives
This compound serves as a valuable and versatile building block in medicinal chemistry, primarily due to its reactive 4-chloro substituent on the pyridine (B92270) ring. This feature allows for strategic molecular modifications, making it a key intermediate in the synthesis of complex molecules for drug discovery programs. Its utility lies in the ability to introduce diverse functional groups at the 4-position through reactions like nucleophilic substitution and cross-coupling, enabling the exploration of structure-activity relationships for various therapeutic targets. The pyridine scaffold is a prevalent feature in many FDA-approved drugs, and pre-halogenated pyridines like this compound are crucial precursors for accessing a wide array of substituted derivatives that are otherwise difficult to synthesize.
Design and Synthesis of Bioactive Derivatives
The chemical reactivity of this compound makes it an important starting material for the synthesis of a range of bioactive derivatives. The chlorine atom at the 4-position is a good leaving group, facilitating nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are powerful methods for creating carbon-nitrogen and carbon-carbon bonds prevalent in biologically active molecules.
Research initiatives have utilized this compound to generate libraries of compounds for screening against various pharmacological targets. For example, it has been employed as a key intermediate in the synthesis of potent and selective protein kinase inhibitors. In one documented synthesis, this compound was reacted with 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride in a palladium-catalyzed Suzuki coupling reaction. This reaction serves as a crucial step in building the core structure of molecules designed to inhibit PIM kinases, which are implicated in cancers such as acute myeloid leukemia (AML). google.com
Further demonstrating its versatility, this compound hydrochloride has been used in the synthesis of intermediates for deuterated analogues of Sorafenib, a multi-kinase inhibitor used in cancer therapy. google.comgoogle.com The process involves reacting the compound with deuterated methylamine, showcasing a nucleophilic substitution pathway to create precursors for complex drug molecules. google.comgoogle.com
More recent patent literature highlights its role in the development of inhibitors for other kinase targets. For instance, it is a documented starting material in the synthesis of selective inhibitors for serum- and glucocorticoid-regulated kinase 1 (SGK1), a target relevant to cardiovascular, fibrotic, and metabolic diseases. google.com It has also been employed in the synthetic procedures for creating DNA Polymerase Theta (Polθ) inhibitors, which are being investigated as a targeted therapy for cancers with specific DNA repair deficiencies. google.com
The synthesis of these diverse derivatives underscores the strategic importance of this compound as a foundational scaffold. The following table summarizes key synthetic applications.
| Starting Material | Key Reaction Type | Resulting Derivative Class | Therapeutic Area | Source |
|---|---|---|---|---|
| This compound | Suzuki Coupling | PIM Kinase Inhibitors | Oncology (AML) | google.com |
| This compound hydrochloride | Nucleophilic Substitution | Precursors for Sorafenib Analogues | Oncology | google.comgoogle.com |
| This compound | (Not specified) | SGK1 Inhibitors | Cardiovascular, Metabolic Diseases | google.com |
| This compound | (General Procedure) | DNA Polymerase Theta (Polθ) Inhibitors | Oncology | google.com |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an ideal scaffold for such studies because the substituent at the 4-position can be systematically varied. By replacing the chlorine atom with a wide range of different chemical moieties, researchers can fine-tune the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.
The ability to introduce diverse substituents allows for the systematic exploration of the chemical space around a pharmacological target. For instance, in the development of kinase inhibitors, replacing the chloro group with various substituted aryl or heterocyclic rings via cross-coupling reactions can probe the binding pocket of the target enzyme. These modifications can influence critical factors such as:
Binding Affinity: Introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic interactions with amino acid residues in the target's active site.
Selectivity: Modifying the size, shape, and electronic properties of the substituent to favor binding to the desired target over other related proteins, thereby reducing off-target effects.
Physicochemical Properties: Altering properties like solubility, lipophilicity, and metabolic stability, which are crucial for a compound's drug-like characteristics.
The derivatives developed from this compound, such as the PIM, SGK1, and Polθ inhibitors, are products of such SAR explorations. google.comgoogle.comgoogle.com Each new analogue synthesized by modifying the 4-position provides a data point that helps build a comprehensive understanding of the SAR, guiding the rational design of more potent and selective drug candidates.
Pharmacological Target Identification
The application of this compound as a synthetic intermediate has led to the development of inhibitors for several important pharmacological targets, particularly within the protein kinase family. These enzymes play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.
The specific targets for which inhibitors have been developed using this compound as a precursor include:
PIM Kinases (PIM-1, PIM-2, PIM-3): These are serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and pancreatic cancer. google.com Inhibitors derived from this compound are designed to block the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. google.com
RAF Kinase, VEGFR, PDGFR: These are key kinases in signaling pathways that control cell proliferation and angiogenesis (the formation of new blood vessels). Analogues of Sorafenib, synthesized from this compound intermediates, target these kinases to exert a dual anti-tumor effect by inhibiting both tumor growth and its blood supply. google.comgoogle.com
Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1): This kinase is involved in regulating cell survival, proliferation, and ion transport. Its aberrant activity is associated with conditions like hypertension, diabetic nephropathy, and cancer. google.com
DNA Polymerase Theta (Polθ): This enzyme is a specialized DNA polymerase involved in DNA repair. In cancers that have deficiencies in other DNA repair pathways (like those with BRCA mutations), the cells become highly dependent on Polθ for survival. Targeting Polθ is a synthetic lethality approach to selectively kill cancer cells. google.com
The following table summarizes the identified pharmacological targets and the corresponding inhibitor classes derived from this compound.
| Pharmacological Target | Inhibitor Class / Application | Associated Disease(s) | Source |
|---|---|---|---|
| PIM Kinases | Small Molecule Inhibitors | Cancer (e.g., Acute Myeloid Leukemia) | google.com |
| RAF Kinase, VEGFR, PDGFR | Multi-Kinase Inhibitors (Sorafenib Analogues) | Cancer (e.g., Renal Cell Carcinoma) | google.comgoogle.com |
| SGK1 | Selective Inhibitors | Cardiovascular and Metabolic Diseases, Cancer | google.com |
| DNA Polymerase Theta (Polθ) | Helicase Domain Inhibitors | Cancer (especially with DNA repair deficiencies) | google.com |
Analytical Methodologies for Methyl 4 Chloronicotinate and Its Derivatives
Chromatographic Techniques for Purity and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds. For Methyl 4-chloronicotinate, both gas and liquid chromatography are invaluable for assessing purity and determining the concentration of the compound and its related substances.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. uoguelph.cauoguelph.ca Its high resolution makes it ideal for separating mixtures of closely related halogenated nicotinate (B505614) esters. When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes an indispensable tool for both qualitative and quantitative analysis, providing structural information that aids in the unequivocal identification of the compound and any trace-level impurities. science.govnih.gov
The GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column's inner surface.
Key operational parameters in a typical GC-MS analysis include:
Column: A capillary column, often with a stationary phase like 100% Dimethyl polysiloxane, is commonly used for its efficiency and inertness. wjpps.com
Injection Mode: A split mode injection is often adopted to introduce a small, representative portion of the sample onto the column, preventing overloading. wjpps.com
Detector: A mass spectrometer is used to detect the molecules as they elute from the column. The electron ionization (EI) source is frequently employed, which fragments the molecules into characteristic patterns, or "fingerprints," aiding in their identification. uoguelph.cawjpps.com
The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in compound identification. shimadzu.com For quantitative analysis, the method can be validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govwjpps.com
Table 1: Representative GC-MS Parameters for Analysis of Chlorinated Organic Compounds
| Parameter | Typical Setting | Purpose |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. |
| Column | Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) with a non-polar stationary phase (e.g., Dimethyl polysiloxane). wjpps.com | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Port Temp. | ~250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | A temperature gradient, e.g., starting at 50°C and ramping up to 300°C. | Optimizes separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. wjpps.com |
High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of chemical compounds in various samples, including pharmaceutical formulations. basicmedicalkey.com It is particularly suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. uoguelph.ca For this compound, reversed-phase HPLC is a frequently used mode.
In a typical HPLC setup, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The sample is injected into the mobile phase stream and separated based on its affinity for the stationary phase. A detector, commonly a UV/Visible spectrophotometer, is used to monitor the eluent and quantify the separated components. basicmedicalkey.com
An HPLC method for analyzing nicotinate derivatives might involve the following: mdpi.com
Stationary Phase: A C18 (octadecylsilane) reversed-phase column is a popular choice, offering good retention and separation for moderately polar compounds. ekb.eg
Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used. mdpi.comresearchgate.net The composition can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is often employed. mdpi.com The wavelength is set to the absorbance maximum of this compound to ensure high sensitivity.
HPLC methods are validated to ensure they are accurate, precise, and robust for their intended purpose, which includes the quantification of the main compound and the detection of any impurities. mdpi.com
Table 2: Representative HPLC Parameters for Analysis of Nicotinic Acid Derivatives
| Parameter | Typical Setting | Purpose |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and quantification of non-volatile or thermally labile compounds. |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size). mdpi.comekb.eg | Standard stationary phase for retaining and separating moderately polar analytes. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer. mdpi.com | The liquid that carries the sample through the column; composition is optimized for separation. |
| Flow Rate | 1.0 mL/min. basicmedicalkey.comekb.eg | Controls the speed of the separation and analysis time. |
| Column Temperature | Ambient or controlled (e.g., 40 °C). nih.gov | Affects retention times and peak shapes. |
| Detector | UV/Visible or Diode Array Detector (DAD). | Measures the absorbance of the analyte at a specific wavelength for quantification. |
| Detection Wavelength | ~260-270 nm. mdpi.com | Wavelength of maximum absorbance for the analyte, ensuring high sensitivity. |
Spectroscopic Analytical Methods
Spectroscopic methods are used to elucidate the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, integration, and splitting pattern of the signals reveal the electronic environment, number, and connectivity of hydrogen atoms. For this compound, one would expect to see signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. chemicalbook.com ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. bhu.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, characteristic absorption bands would be expected for the C=O of the ester, the C-O single bond, C-Cl bond, and the aromatic C=C and C-N bonds of the pyridine ring. chemicalbook.comnist.gov
Table 3: Representative Spectroscopic Data for a Nicotinate Structure
| Technique | Feature | Expected Signal/Frequency | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.8 ppm, ~7.8 ppm | Protons on the pyridine ring. chemicalbook.com |
| Chemical Shift (δ) | ~3.9 ppm | Protons of the methyl ester (-OCH₃) group. chemicalbook.com | |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Carbonyl carbon (C=O) of the ester. rsc.org |
| Chemical Shift (δ) | ~120-150 ppm | Carbons of the pyridine ring. rsc.org | |
| Chemical Shift (δ) | ~53 ppm | Methyl carbon (-OCH₃) of the ester. rsc.org | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1730 cm⁻¹ | C=O stretching vibration of the ester. |
| Wavenumber (cm⁻¹) | ~1600 cm⁻¹, ~1470 cm⁻¹ | C=C and C=N stretching vibrations of the aromatic ring. | |
| Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | C-O stretching vibration of the ester. | |
| Wavenumber (cm⁻¹) | ~750 cm⁻¹ | C-Cl stretching vibration. |
Quality Control and Impurity Profiling
Quality control of this compound involves the use of the analytical methods described above to ensure the product meets predefined specifications for identity, purity, and strength. A critical aspect of quality control is impurity profiling, which is the identification and quantification of any unwanted chemical substances present in the final product.
Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. For this compound, potential impurities could include the starting material (4-chloronicotinic acid), other positional isomers (e.g., Methyl 2-chloronicotinate or Methyl 6-chloronicotinate), or related compounds from side reactions. pharmaffiliates.com
Both GC-MS and HPLC are highly effective for impurity profiling. Their high resolving power allows for the separation of trace-level impurities from the main compound, while the high sensitivity of the detectors enables their quantification. wjpps.com Spectroscopic methods can then be used to confirm the identity of any significant unknown impurities that are isolated.
Table 4: Potential Impurities in the Synthesis of this compound
| Impurity Name | Molecular Formula | Potential Origin |
| 4-Chloronicotinic Acid | C₆H₄ClNO₂ | Unreacted starting material from esterification. |
| Nicotinic Acid | C₆H₅NO₂ | Impurity in the starting material. pharmaffiliates.com |
| Methyl Nicotinate | C₇H₇NO₂ | Incomplete chlorination of the starting nicotinate. pharmaffiliates.com |
| Methyl 2-chloronicotinate | C₇H₆ClNO₂ | Isomeric by-product from the chlorination reaction. |
| Methyl 6-chloronicotinate | C₇H₆ClNO₂ | Isomeric by-product from the chlorination reaction. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of Methyl 4-chloronicotinate and its derivatives is an area ripe for innovation. While traditional methods have proven effective, future research will likely focus on developing more efficient, selective, and atom-economical pathways.
Emerging Synthetic Strategies:
Advanced Catalysis: Research into novel catalysts, including biocatalysts and engineered enzymes, could lead to milder reaction conditions and higher selectivity, reducing the need for harsh chemicals. ijarsct.co.in
Flow Chemistry: Continuous-flow microreactors offer significant advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety for exothermic reactions, and the potential for streamlined, automated synthesis. This approach can lead to higher yields and purity while minimizing energy consumption.
Chemo-enzymatic Synthesis: Combining the strengths of chemical and enzymatic catalysis can create highly efficient and selective synthetic routes. For instance, an enzymatic step could be used to create a key chiral intermediate, followed by chemical steps to complete the synthesis of a complex derivative.
Multicomponent Reactions (MCRs): One-pot MCRs are an eco-friendly and efficient strategy that reduces reaction times and waste by combining three or more reactants in a single step. nih.govresearchgate.net Developing MCRs that incorporate the this compound scaffold could rapidly generate libraries of diverse compounds for biological screening. nih.govresearchgate.net
Advanced Computational Studies for Property Prediction and Drug Design
Computational chemistry is an indispensable tool in modern drug discovery, offering the ability to predict molecular properties and guide the design of new therapeutic agents. For this compound, these methods can accelerate the discovery of novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles.
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.
Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can guide the design of new molecules that fit a specific biological target.
Molecular Docking: These simulations predict the preferred orientation of a molecule when bound to a protein target. Docking studies can elucidate the mechanism of action of active derivatives and help in designing modifications to improve binding affinity and selectivity. mdpi.com
ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives early in the drug discovery process is crucial. taylorandfrancis.com In silico models can help identify candidates with favorable drug-like properties, reducing the likelihood of late-stage failures. taylorandfrancis.com
| Computational Method | Application in Drug Design | Potential Impact |
|---|---|---|
| QSAR | Predicting biological activity based on chemical structure. | Accelerated identification of potent compounds. |
| Pharmacophore Modeling | Designing molecules with optimal features for target binding. | Improved drug specificity and efficacy. |
| Molecular Docking | Simulating ligand-protein interactions to guide lead optimization. | Enhanced understanding of binding mechanisms. |
| ADME/T Prediction | Forecasting pharmacokinetic and toxicity profiles. | Reduced attrition rates in drug development. |
Development of New Biological Applications
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. nih.gov Derivatives of this compound are poised to contribute to this legacy by targeting a wide range of diseases.
Promising Therapeutic Areas:
Oncology: Pyridine derivatives have shown significant potential as anticancer agents. nih.gov Future research could focus on synthesizing this compound derivatives that inhibit key cancer-related targets like kinases or telomerase. nih.govdovepress.com
Infectious Diseases: The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov The pyridine nucleus is a promising scaffold for novel antibacterial and antifungal compounds. nih.govnih.govresearchgate.net
Neurodegenerative Diseases: Given the prevalence of the pyridine motif in centrally active agents, new derivatives could be explored for their potential in treating conditions like Alzheimer's or Parkinson's disease. mdpi.comnih.gov
Agrochemicals: Beyond pharmaceuticals, halogenated pyridines are crucial in the development of modern insecticides, fungicides, and herbicides. Research into new derivatives could lead to more effective and environmentally benign crop protection agents.
Sustainable Synthesis and Environmental Impact Studies
The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial settings. nih.gov Future work on this compound will undoubtedly emphasize the development of more sustainable processes and a thorough understanding of the environmental fate of halogenated compounds.
Green Chemistry and Sustainability Trends:
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key research focus. ijarsct.co.in
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.innih.govrasayanjournal.co.in Mechanochemistry, which uses mechanical force to drive reactions, offers a solvent-free alternative. ijarsct.co.inrasayanjournal.co.in
Environmental Fate and Degradation: As halogenated aromatic compounds can be persistent environmental pollutants, it is crucial to study their biodegradability and potential for bioaccumulation. nih.govnih.gov Research into the microbial degradation pathways of this compound and its byproducts will be essential for assessing its environmental impact. nih.gov
| Technique | Principle | Sustainability Advantage |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating. | Reduces reaction time and energy use. nih.gov |
| Ultrasonication | Employs sound waves to induce cavitation and accelerate reactions. | Enhances reaction rates under mild conditions. rasayanjournal.co.in |
| Mechanochemistry | Uses mechanical force (e.g., ball milling) to initiate reactions. | Often eliminates the need for solvents. rasayanjournal.co.in |
| Biocatalysis | Utilizes enzymes as highly selective catalysts. | Operates in mild, aqueous conditions with high specificity. ijarsct.co.in |
Collaborative Research Opportunities in Chemical and Pharmaceutical Sciences
The multifaceted nature of developing new applications for this compound necessitates a highly collaborative research environment. Bridging the gaps between different scientific disciplines will be key to accelerating innovation.
Areas for Interdisciplinary Collaboration:
Academia-Industry Partnerships: Collaborations between university labs pioneering novel synthetic methods and pharmaceutical companies with high-throughput screening capabilities can expedite the discovery of new drug candidates.
Synthetic and Computational Chemistry: A synergistic workflow where computational chemists design target molecules with predicted high activity and favorable properties, which are then synthesized by organic chemists, creates a powerful discovery engine.
Chemistry and Biology: Close collaboration between medicinal chemists synthesizing new derivatives and biologists evaluating their efficacy and mechanism of action in relevant disease models is fundamental to successful drug development.
Chemical Engineering and Environmental Science: Chemical engineers can develop scalable, sustainable manufacturing processes for promising compounds, while environmental scientists can assess the ecological impact and develop remediation strategies, ensuring a holistic and responsible approach to chemical innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
